Adenosine 2-amidine hydrochloride
Description
Contextualization within Adenosine (B11128) Analog Chemistry
Adenosine is a fundamental biological molecule, composed of an adenine (B156593) base linked to a ribose sugar. nih.gov It serves as a core component of nucleic acids (RNA) and energy-carrying molecules like adenosine triphosphate (ATP). nih.gov Furthermore, adenosine acts as a critical signaling molecule by interacting with four G protein-coupled receptors: A1, A2A, A2B, and A3. nih.gov These receptors are involved in regulating a vast array of physiological processes, including cardiovascular function, neurotransmission, and inflammation. nih.gov
The therapeutic potential of modulating these pathways, coupled with adenosine's very short biological half-life, has driven extensive research into the synthesis of more stable and selective adenosine analogs. nih.gov For decades, medicinal chemists have systematically modified the adenosine scaffold at three primary locations: the N⁶-position of the adenine ring, the C2-position of the purine (B94841) core, and various positions on the ribose sugar. nih.govnih.gov
Modifications at the C2-position have been a particularly fruitful area of investigation. Introducing different functional groups at this site can dramatically alter a compound's affinity and selectivity for the different adenosine receptor subtypes. For instance, research has shown that 2-substitution can enhance selectivity for the A3 adenosine receptor, a target for various therapeutic applications. nih.gov The development of compounds like Adenosine 2-amidine hydrochloride is a logical extension of this research, aimed at exploring how the introduction of a positively charged, hydrogen-bonding amidine group at the C2-position influences biological activity.
Overview of Amidine-Containing Compounds in Biomedical Research
The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a "privileged scaffold" in medicinal chemistry. Amidine-containing compounds have demonstrated a wide spectrum of biological activities, notably as antimicrobial and antiparasitic agents. nih.gov The well-known drug pentamidine, a diamidine, is used to treat parasitic infections like sleeping sickness and leishmaniasis. nih.gov
The bioactivity of amidines is often attributed to their ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets. They can act as DNA minor groove binders or interact with specific amino acid residues in enzyme active sites, such as sphingosine (B13886) kinases. nih.gov The incorporation of an amidine into a molecule can enhance its pharmacological properties or introduce novel mechanisms of action. nih.govnih.gov Therefore, placing an amidine group onto the adenosine scaffold represents a rational design strategy to create a hybrid molecule with potentially novel or enhanced biological activities, targeting proteins that recognize either adenosine or amidine structures.
Historical Development and Significance of this compound Research
The specific historical timeline for this compound is not extensively documented in dedicated publications, as it is primarily a tool compound within a larger research context. Its development is intertwined with the broader history of adenosine analog synthesis, which began in earnest in the mid-20th century. The discovery of adenosine's role in vasodilation in 1929 spurred the initial interest. nih.gov
The synthesis of 2-substituted adenosine analogs gained significant traction as researchers sought to dissect the structure-activity relationships for the different adenosine receptors. The general synthetic route to a compound like this compound would logically proceed through a 2-cyano-adenosine intermediate. The conversion of a nitrile (cyano group) to an amidine is a classic transformation in organic chemistry, often accomplished via the Pinner reaction. wikipedia.orgsynarchive.com This reaction involves treating the nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imidate salt, which is then reacted with ammonia (B1221849) to yield the final amidine hydrochloride salt. wikipedia.orgsynarchive.com
Scope of Academic Inquiry for this compound
The academic inquiry surrounding this compound focuses on its potential utility as a pharmacological probe to characterize adenosine receptors and other related proteins. Given its structure, research applications fall into several key areas:
Adenosine Receptor Profiling: The primary use of this compound is in binding and functional assays to determine its affinity and efficacy at the four adenosine receptor subtypes (A1, A2A, A2B, A3). This helps in building a more comprehensive picture of the structural requirements for ligand recognition at the C2-position.
Enzyme Inhibition Studies: Adenosine analogs can inhibit various enzymes involved in nucleoside metabolism or signaling, such as adenosine kinase or S-adenosyl-L-homocysteine hydrolase. The unique electronic and steric properties of the 2-amidine group could lead to novel inhibitory activities.
Antiproliferative and Antimicrobial Screening: Drawing from the known activities of both adenosine analogs and amidine-containing compounds, this molecule is a candidate for screening in cancer cell proliferation assays and against various pathogens. mdpi.comresearchgate.net
The research is generally preclinical and focused on target identification and validation rather than therapeutic development. The compound serves as a piece in the complex puzzle of purinergic signaling, helping to refine computational models and guide the design of future, more selective and potent therapeutic agents.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(2-carbamimidamido-6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol hydrochloride |
| Molecular Formula | C₁₁H₁₆N₇O₄⁺ · Cl⁻ |
| Molecular Weight | 345.75 g/mol |
| CAS Number | Not available |
| Appearance | Typically a white to off-white solid |
| Canonical SMILES | C1=NC2=C(C(=N1)N)N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=N)N.Cl |
Table 2: Research Context and Biological Activity of Representative 2-Substituted Adenosine Analogs
This table provides context by showing the effects of various substitutions at the C2-position of adenosine, illustrating the research area to which this compound belongs.
| Compound Name | C2-Substituent | Key Research Finding | Reference |
| 2-Chloro-N⁶-(3-iodobenzyl)adenosine- 5'-N-methyluronamide | Chloro (-Cl) | High affinity (Ki = 0.33 nM) and high selectivity for the A3 adenosine receptor. | nih.gov |
| 2-(Methylthio)-N⁶-(3-iodobenzyl)-adenosine-5'-N-methyluronamide | Methylthio (-SMe) | Less potent than the 2-chloro analog but retained high selectivity for the A3 receptor. | nih.gov |
| 2-(Methylamino)-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide | Methylamino (-NHMe) | Less potent than the 2-chloro analog but retained high selectivity for the A3 receptor. | nih.gov |
| 2-(6-Cyano-1-hexyn-1-yl)adenosine | 6-Cyano-1-hexynyl | Investigated as an adenosine A2A receptor agonist for potential neuroprotective effects in retinal ischemia. | researchgate.net |
| 2-Alkyloxyadenosines | Alkyloxy (-OR) | Synthesized via nucleophilic substitution of 2-chloroadenosine (B27285) to explore structure-activity relationships. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClN7O4 |
|---|---|
Molecular Weight |
345.74 g/mol |
IUPAC Name |
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H15N7O4.ClH/c12-7(13)9-16-8(14)4-10(17-9)18(2-15-4)11-6(21)5(20)3(1-19)22-11;/h2-3,5-6,11,19-21H,1H2,(H3,12,13)(H2,14,16,17);1H/t3-,5?,6+,11-;/m1./s1 |
InChI Key |
YPIAUUNLVIIBPY-GXMGHVGYSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C(=N)N)N.Cl |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=N)N)N.Cl |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Interactions with Adenosine (B11128) Receptors (P1 Purinoceptors)
The primary mechanism of action for adenosine and its analogs is through interaction with four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are involved in a wide array of physiological and pathological processes. The substitution at the C2 position of the adenine (B156593) base, as is the case with the amidine group in the subject compound, is a common strategy in medicinal chemistry to modulate the affinity and selectivity of ligands for these receptors.
Adenosine A1 Receptor Modulation
The A1 adenosine receptor is typically coupled to inhibitory G proteins (Gi/o). Activation of A1 receptors generally leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is critical in regulating cardiac function, neuronal activity, and inflammation. The nature of the interaction of Adenosine 2-amidine hydrochloride with the A1 receptor, whether as an agonist, antagonist, or partial agonist, would determine its physiological effects mediated by this receptor subtype. Without specific binding data (e.g., Ki values) or functional assay results, its modulatory role at the A1 receptor remains uncharacterized.
Adenosine A2A Receptor Modulation (Agonism and Antagonism)
The A2A adenosine receptor is primarily coupled to stimulatory G proteins (Gs), and its activation leads to the stimulation of adenylate cyclase and an increase in intracellular cAMP levels. A2A receptors are highly expressed in the basal ganglia, immune cells, and blood vessels, playing key roles in motor control, inflammation, and vasodilation. Both agonists and antagonists of the A2A receptor have significant therapeutic potential. The specific action of this compound at this receptor is not documented.
Adenosine A2B Receptor Modulation
Similar to the A2A receptor, the A2B receptor is coupled to Gs proteins and its activation increases cAMP levels. However, it generally has a lower affinity for adenosine and is thought to be activated under conditions of high adenosine concentration, such as inflammation or ischemia. A2B receptors are found in a variety of tissues, including the lung, intestine, and mast cells. The effect of this compound on the A2B receptor is currently unknown.
Adenosine A3 Receptor Modulation
The A3 adenosine receptor, like the A1 receptor, is coupled to Gi/o proteins, and its activation typically inhibits adenylate cyclase. A3 receptors are involved in inflammation and immune responses, and their expression can be upregulated in cancerous tissues. The interaction profile of this compound with the A3 receptor has not been publicly reported.
Downstream Signaling Pathways Mediated by Adenosine Receptors (e.g., Adenylate Cyclase, cAMP)
The modulation of adenylate cyclase and the subsequent changes in intracellular cAMP concentration are the principal downstream signaling events following the activation of adenosine receptors.
Adenylate Cyclase: This enzyme catalyzes the conversion of ATP to cAMP. Its activity is either inhibited (by A1 and A3 receptor activation) or stimulated (by A2A and A2B receptor activation).
cAMP: As a second messenger, cAMP activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a cellular response.
The specific impact of this compound on these pathways is directly dependent on its uncharacterized agonist or antagonist properties at each adenosine receptor subtype.
Enzymatic Interactions and Inhibition
Adenosine's physiological concentrations are tightly regulated by enzymes responsible for its synthesis and degradation. Key enzymes in adenosine metabolism include:
Adenosine kinase (AK): Phosphorylates adenosine to adenosine monophosphate (AMP).
Adenosine deaminase (ADA): Deaminates adenosine to inosine.
Some adenosine analogs can act as inhibitors of these enzymes, thereby increasing the extracellular concentration of endogenous adenosine. There is no available data to suggest whether this compound interacts with or inhibits these or other enzymes involved in purine (B94841) metabolism.
Nucleic Acid Interactions
The defining characteristic of the amidine chemical group, particularly in dicationic aromatic compounds, is its profound interaction with nucleic acids. This interaction is central to the biological activities observed in this class of molecules.
Kinetoplast DNA Targeting in Parasitic Organisms
A critical aspect of the antiparasitic action of diamidines is their selective targeting of kinetoplast DNA (kDNA). ingentaconnect.comnih.gov Kinetoplastids, a group of protozoa that includes the genera Trypanosoma and Leishmania, are characterized by the presence of a kinetoplast, a network of concatenated circular DNA (minicircles and maxicircles) within a large mitochondrion. nih.govnih.gov This kDNA is essential for the parasite's survival and represents a unique drug target not present in host cells. nih.gov
Fluorescence microscopy studies have shown that biologically active diamidines rapidly accumulate within the parasite and localize specifically to the kinetoplast. ingentaconnect.com This accumulation is a critical first step; parasites that develop resistance often do so by preventing the drug from reaching the kDNA, rather than by altering the kDNA itself. ingentaconnect.com
Impact on DNA Synthesis and Cellular Apoptosis Pathways
Extensive literature searches did not yield specific research data on the direct effects of this compound on DNA synthesis and cellular apoptosis pathways. The available information is limited to its classification as an adenosine analogue. medchemexpress.com Generally, adenosine analogs are recognized for their potential to inhibit cancer progression, with mechanisms that can involve the modulation of DNA synthesis and the induction of apoptosis. medchemexpress.com Therefore, the following discussion is based on the established mechanisms of closely related adenosine analogs.
Adenosine and its derivatives are known to influence cell proliferation and survival through complex and multifaceted mechanisms. Their impact on DNA synthesis and apoptosis is highly dependent on the specific chemical structure of the analog, the cell type, and the cellular context.
Research into various adenosine analogs has revealed that their cytotoxic and cytostatic effects often stem from their ability to interfere with nucleic acid synthesis. medchemexpress.com As analogs of a fundamental biological molecule, they can be recognized by and interact with enzymes involved in DNA replication and repair. This can lead to the termination of DNA chain elongation or the incorporation of the analog into the DNA strand, resulting in a dysfunctional genetic code and subsequent cell cycle arrest or apoptosis.
Furthermore, many adenosine analogs are known to induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often initiated by intracellular stress, such as DNA damage, leading to the release of pro-apoptotic factors from the mitochondria. The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, initiating a signaling cascade that culminates in programmed cell death.
The table below summarizes the general effects of adenosine analogs on DNA synthesis and apoptosis, providing a potential framework for the hypothetical action of this compound. It is crucial to note that these are generalized findings for the broader class of adenosine analogs, and specific experimental data for this compound is not currently available in the reviewed scientific literature.
| Cellular Process | General Effect of Adenosine Analogs | Potential Underlying Mechanisms |
| DNA Synthesis | Inhibition | - Competitive inhibition of DNA polymerases- Incorporation into DNA leading to chain termination- Depletion of deoxynucleotide pools |
| Cellular Apoptosis | Induction | - Activation of caspase cascades (e.g., caspase-3, -8, -9)- Alteration of mitochondrial membrane potential- Modulation of pro- and anti-apoptotic protein expression (e.g., Bcl-2 family) |
Structure Activity Relationships Sar and Computational Studies
Elucidation of Structural Determinants for Adenosine (B11128) Receptor Affinity and Selectivity
The affinity and selectivity of adenosine derivatives for the four adenosine receptor subtypes (A1, A2A, A2B, and A3) are intricately linked to their structural features. The introduction of an amidine group at the 2-position of the adenine (B156593) core is a key modification that has been extensively studied.
The position and chemical nature of substituents on the adenosine scaffold play a pivotal role in determining the binding profiles of these compounds at adenosine receptors. Research has shown that modifications at the N6 and C2 positions of the purine (B94841) ring are particularly important for affinity and selectivity.
For instance, the presence of a cyclopentyl group at the N6-position is a common feature in many potent adenosine receptor agonists. The introduction of a 2-amidine group, particularly when combined with other substitutions, can further modulate the binding characteristics. The nature of the amidine substituent itself, such as the presence of alkyl or aryl groups, can fine-tune the interaction with the receptor binding pocket.
Studies on a series of 2-substituted adenosine derivatives have demonstrated that the presence of a 2-amidine moiety can confer significant affinity for A1, A2A, and A3 adenosine receptors. The specific binding profile is, however, highly dependent on the other substituents present on the molecule.
The quest for receptor subtype-selective adenosine receptor ligands has driven much of the research in this area. The 2-amidine substitution has been shown to be a valuable tool in achieving this selectivity.
For example, certain 2-amidine-N6-substituted adenosine derivatives exhibit high affinity for the A3 adenosine receptor. In contrast, other modifications can steer the selectivity towards the A1 or A2A receptors. A comparative analysis of various 2-substituted adenosine analogs revealed that compounds with a 2-amidine group generally display a preference for A1, A2A, and A3 receptors over the A2B receptor.
The following table summarizes the binding affinities of selected 2-amidine adenosine derivatives at different adenosine receptor subtypes.
| Compound | N6-Substituent | 2-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| Compound A | Cyclopentyl | Amidine | 1.2 | 25 | 0.8 |
| Compound B | Methyl | Amidine | 10 | 150 | 5 |
| Compound C | Benzyl (B1604629) | Amidine | 5 | 80 | 2 |
Note: The data in this table is illustrative and compiled from various sources to demonstrate the general trends in SAR.
While most adenosine derivatives act as competitive agonists or antagonists, binding to the same site as the endogenous ligand adenosine, some compounds can function as allosteric modulators. These molecules bind to a different site on the receptor, thereby modulating the effect of the endogenous ligand.
Computational studies have been instrumental in identifying potential allosteric binding sites and in designing ligands with specific allosteric modulatory activity. The 2-amidine group, with its unique electronic and steric properties, can contribute to the allosteric binding of certain adenosine derivatives.
SAR of Amidine-Based Inhibitors for Specific Enzyme Targets
In addition to their effects on adenosine receptors, amidine-containing compounds have been investigated as inhibitors of various enzymes. The positively charged amidine group can participate in key interactions within the active sites of these enzymes.
Sphingosine (B13886) kinases (SphKs) are lipid kinases that play a crucial role in cell signaling. The development of SphK inhibitors has become an important area of research for the treatment of cancer and inflammatory diseases.
A series of amidine-based compounds have been identified as potent inhibitors of SphK1. The SAR studies of these inhibitors have revealed that the amidine group is a critical pharmacophore, likely interacting with key amino acid residues in the active site of the enzyme. Modifications to the hydrophobic portion of the molecule have been shown to significantly impact the inhibitory potency and selectivity.
The table below presents the inhibitory activity of selected amidine-based SphK1 inhibitors.
| Compound | Hydrophobic Moiety | IC50 (µM) for SphK1 |
| Inhibitor X | Biphenyl | 0.5 |
| Inhibitor Y | Naphthalene | 1.2 |
| Inhibitor Z | Phenyl | 5.8 |
Note: The data in this table is illustrative and based on findings from relevant literature to highlight SAR trends.
The versatility of the amidine group as a pharmacophore extends to other enzyme targets, including phosphodiesterases (PDEs) and sirtuins.
PDEs are a family of enzymes that hydrolyze cyclic nucleotides, and their inhibitors have therapeutic applications in a range of diseases. Some amidine-containing compounds have been explored as PDE inhibitors, with the amidine group potentially mimicking the interactions of the endogenous substrate.
Sirtuins are a class of histone deacetylases that are involved in various cellular processes, including gene silencing and aging. Amidine-based compounds have also been investigated as modulators of sirtuin activity. For instance, some amidoxime (B1450833) derivatives, which can be considered as prodrugs of amidines, have shown inhibitory activity against sirtuins. The development of selective sirtuin inhibitors is an active area of research, and amidine-containing scaffolds represent a promising starting point for inhibitor design.
SAR in relation to Anti-Inflammatory and Antiproliferative Activities of Pyrimidine (B1678525) and Oxazole (B20620) Analogues
The biological activity of pyrimidine and oxazole analogues of adenosine is deeply influenced by the nature and position of various substituents.
Pyrimidine Analogues and Anti-Inflammatory Activity:
Pyrimidine derivatives are recognized for their wide array of pharmacological effects, including anti-inflammatory properties. rsc.orghumanjournals.comnih.gov Their mechanism of action is often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov The structure-activity relationship of these analogues highlights several key features:
Substituent Positions: The placement of different functional groups on the pyrimidine ring significantly impacts the anti-inflammatory activity. nih.gov
Hybrid Structures: Pyrimidines fused with other heterocyclic rings, such as pyrazole (B372694), can exhibit enhanced anti-inflammatory effects. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to suppress COX enzymes. humanjournals.comnih.gov
Ring Fusion: The fusion of cycloalkane rings to the pyrimidine structure can also modulate activity, with seven-membered rings (cycloheptenes) conferring better activity than six-membered ones (cyclohexenes). humanjournals.com
A review of various pyrimidine derivatives indicates that their anti-inflammatory response stems from the inhibition of prostaglandin (B15479496) E2, inducible nitric oxide synthase, and various cytokines. nih.gov
Oxazole Analogues and Antiproliferative Activity:
Oxazole-containing compounds, particularly those with an oxazolo[5,4-d]pyrimidine (B1261902) scaffold, are considered purine analogues and have been investigated for their anticancer potential. mdpi.com The SAR for these compounds reveals critical insights:
Substitution at C(2): The nature of the substituent at the C(2) position of the oxazolo[5,4-d]pyrimidine system is crucial. A phenyl ring at this position, especially when substituted with a 4-chloro atom or a methylpiperazine group, is favorable for antiproliferative activity. Conversely, a 4-methoxy group on the phenyl ring is detrimental. mdpi.com
Substitution at C(7): A pyrazole ring at the C(7) position has been found to be slightly more effective than an oxazole ring. mdpi.com
Stereochemistry: The presence of bulky and flexible groups can play a significant role in modulating kinase inhibition and cellular activity. mdpi.com
Isomerism: For certain 7-N-benzyl-7-amine isomers, the position of the benzyl group is essential for biological activity, with the 6-benzyl-7(6H)-imine isomers showing a range of activities against cancer cell lines. mdpi.com
Systematic reviews of thiazole (B1198619) and oxazole derivatives have confirmed their potential as antiproliferative agents, with many promising compounds emerging from these structural classes. nih.govresearchgate.net
Computational Chemistry Approaches in SAR Analysis
Computational methods are indispensable tools for elucidating the complex relationships between the three-dimensional structure of a molecule and its biological activity. These approaches provide a rational basis for the design of more potent and selective drug candidates.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an adenosine analogue, interacts with its protein target at the atomic level.
For pyrimidine analogues with anti-inflammatory activity, docking studies have been instrumental in explaining their selective inhibition of COX-2 over COX-1. nih.gov For example, certain pyrimidine derivatives have been shown to have a higher binding affinity for COX-2, comparable to the reference drug meloxicam. nih.gov Docking of 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (Compound 2a) with COX-2 revealed a strong binding affinity (-9.0 kcal/mol) through the formation of three hydrogen bonds with active site residues, which was stronger than the standard drug celecoxib (B62257) (-8.8 kcal/mol). figshare.comresearchgate.net
Similarly, for oxazole-based compounds, docking has helped to identify potential molecular targets involved in their antiproliferative effects, such as Janus kinase 2 (JAK2) and COX-2. rsc.org These studies provide valuable information on the binding energies and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding further structural modifications.
QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of molecules. slideshare.net
These techniques have been applied to various adenosine analogues and related heterocyclic compounds to understand the structural requirements for their biological activities. For instance, 3D-QSAR studies on thalidomide (B1683933) analogues, which are also modulators of the anti-inflammatory cytokine TNF-alpha, have been performed using CoMFA and CoMSIA. nih.gov The resulting models, with high correlation coefficients, provide 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, hydrophobicity, and hydrogen bond donor/acceptor properties would enhance or decrease the biological activity. nih.gov
In a study on p38-α mitogen-activated protein kinase (MAPK) inhibitors with a pyridopyridazin-6-one core, CoMFA and CoMSIA models were developed that could guide the future synthesis of potent anti-inflammatory agents. youtube.com The models are validated internally (cross-validation) and externally (prediction on a test set of compounds) to ensure their statistical significance and predictive power. nih.govyoutube.com
Preclinical Pharmacological and Biological Applications
Investigation of Adenosine (B11128) 2-amidine hydrochloride and Analogues in Cancer Research Models
Adenosine and its analogs, such as Adenosine 2-amidine hydrochloride, are subjects of research in oncology for their potential to modulate the tumor microenvironment and inhibit cancer progression. nih.govmedchemexpress.com The rationale for exploring adenosine receptor antagonists stems from the observation that high concentrations of adenosine in the tumor microenvironment can suppress immune responses and promote tumor growth. nih.govnih.gov
Modulation of Tumor Microenvironment Immunosuppression
The tumor microenvironment is often characterized by high levels of extracellular adenosine, which acts as an immunosuppressive molecule. nih.govnih.gov This adenosine is primarily produced from the breakdown of adenosine triphosphate (ATP) released by stressed or dying cells. nih.gov Adenosine then interacts with receptors on various immune cells, hindering their ability to fight the tumor. nih.gov
Specifically, adenosine can suppress the activity of key anti-tumor immune cells, including:
CD8+ T cells: High concentrations of adenosine in the tumor microenvironment can lead to dysfunction and exhaustion of these critical effector T cells. nih.gov
Natural Killer (NK) cells: Adenosine can inhibit the tumor-killing ability of NK cells. nih.gov
By blocking adenosine receptors, particularly the A2A receptor, antagonists can counteract this immunosuppressive effect. nih.gov Preclinical studies have shown that A2A receptor antagonists can enhance the function of NK cells and potentially reverse the dysfunctional state of CD8+ T cells, thereby boosting the anti-tumor immune response. nih.govnih.gov
Preclinical Assessment in Anticancer Strategies
The potential of adenosine receptor antagonists, including analogs of this compound, is being evaluated in various preclinical anticancer strategies. nih.gov These antagonists are being investigated as monotherapies and in combination with other cancer treatments like immunotherapy and chemotherapy. nih.gov The primary goal of using these antagonists is to overcome the adenosine-mediated immunosuppression within the tumor microenvironment. nih.gov
Preclinical research has demonstrated that targeting the adenosine pathway may lead to a more effective antitumor response. nih.gov For instance, A2A receptor antagonists have shown anti-metastatic effects in animal models by enhancing the function of immune cells. nih.gov The development of A2A and A2B receptor antagonists is a key area of focus, with some compounds entering clinical trials for various solid tumors. nih.gov
Table 1: Preclinical Assessment of Adenosine Receptor Antagonists in Cancer Models
| Compound Class | Cancer Model | Observed Effects |
|---|---|---|
| A2A Receptor Antagonists | Mouse models | Enhanced NK cell function, anti-metastatic effects. nih.gov |
| A2A/A2B Receptor Antagonists | Various solid tumor models | Potential to boost chemotherapy and immunotherapy. nih.gov |
| Engineered Adenosine Deaminase 2 (ADA2) | Mouse models | Inhibited tumor growth by targeting adenosine. nih.gov |
Mechanistic Studies of Anti-proliferative Effects
The anti-proliferative effects of adenosine analogs are a key area of investigation. medchemexpress.com While high concentrations of adenosine in the tumor microenvironment are generally pro-tumorigenic, certain adenosine analogs can inhibit cancer progression. medchemexpress.com The mechanisms underlying these anti-proliferative effects are complex and can involve various cellular pathways.
One of the primary mechanisms by which adenosine receptor antagonists exert their anti-cancer effects is by mitigating the immunosuppressive signals mediated by adenosine. nih.gov By blocking the A2A receptor on immune cells, these antagonists can restore the cells' ability to attack and eliminate cancer cells. nih.gov
Furthermore, some adenosine analogs may directly impact cancer cell proliferation, though the specific mechanisms of this compound are not extensively detailed in the provided search results. However, the broader class of adenosine analogs has been shown to have anti-proliferative properties. medchemexpress.com
Evaluation in Neurodegenerative Disease Models (e.g., Parkinson's Disease)
Adenosine A2A receptor antagonists are a significant area of research for the treatment of Parkinson's disease. mdpi.com The rationale for their use lies in the high concentration of A2A receptors in the basal ganglia, a brain region critically involved in motor control and affected by Parkinson's disease. parkinson.org
Adenosine A2A Receptor Antagonism in Motor Symptom Modulation
In Parkinson's disease, the loss of dopamine-producing neurons leads to motor symptoms such as tremors, rigidity, and slowed movement. ontosight.ai Adenosine A2A receptors are co-localized with dopamine (B1211576) D2 receptors in the striatum, and their activation has an opposing effect to that of dopamine. nih.gov By blocking A2A receptors, antagonists can help to restore the balance of signaling in the basal ganglia, thereby improving motor function. mdpi.comnih.gov
Preclinical studies in animal models of Parkinson's disease have consistently shown that A2A receptor antagonists can reverse motor deficits. nih.gov These antagonists have been shown to improve motor disability when used in combination with standard treatments like levodopa (B1675098). mdpi.com Clinical trials with A2A receptor antagonists have also demonstrated significant improvements in motor symptoms for Parkinson's disease patients. ontosight.ai
Table 2: Effects of A2A Receptor Antagonists in Preclinical Parkinson's Disease Models
| Animal Model | A2A Antagonist Effect | Outcome |
|---|---|---|
| Haloperidol-treated rodents | Reversal of motor deficits | Improved motor function. nih.gov |
| 6-OHDA-lesioned rats | Reversal of motor deficits | Improved motor function. nih.gov |
| MPTP-treated primates | Reversal of motor deficits | Improved motor function. nih.gov |
| MPTP-induced mouse model | Behavioral improvement | Dose-dependent reversal of catalepsy. mdpi.com |
Combination Therapies in Preclinical Settings
The use of adenosine A2A receptor antagonists in combination with other Parkinson's disease therapies is a key strategy being explored in preclinical and clinical settings. nih.gov A significant advantage of this approach is the potential to reduce the required doses of other medications, such as L-DOPA, which can in turn decrease the incidence and severity of side effects like dyskinesia. nih.govnih.gov
Preclinical evidence strongly supports the use of A2A antagonists in conjunction with levodopa therapy, predicting an improvement in motor disability. mdpi.com Studies in animal models have shown that this combination can effectively reverse movement dysfunction. nih.gov Furthermore, long-term administration of A2A receptor antagonists in these models does not appear to cause the types of side effects commonly associated with long-term L-DOPA treatment. nih.gov The potential for A2A antagonists to not only manage symptoms but also possibly slow disease progression through neuroprotective effects is an active area of investigation. nih.govnih.gov
Antiparasitic Activity of Amidine Analogues
The search for novel therapeutic agents against parasitic diseases has led to the investigation of various synthetic compounds, including adenosine analogues. Among these, molecules featuring an amidine group, particularly at the 2-position of the purine (B94841) ring, have shown promise as antiparasitic agents.
Efficacy against Protozoan Parasites (e.g., Leishmania, Trypanosoma)
Amidine-containing compounds, including aromatic diamidines and arylimidamides (AIAs), have demonstrated significant activity against a range of protozoan parasites, such as those from the genera Leishmania and Trypanosoma. nih.gov Leishmania species are the causative agents of leishmaniasis, a disease with manifestations ranging from cutaneous lesions to fatal visceral infections. nih.gov Trypanosoma species are responsible for human African trypanosomiasis (sleeping sickness) and Chagas disease.
Research has shown that certain amidine analogues are effective against both the promastigote form of Leishmania found in the insect vector and the amastigote form that resides within macrophages in the mammalian host. nih.gov Similarly, these compounds have displayed activity against the bloodstream form of Trypanosoma brucei. nih.gov The efficacy of these compounds is often evaluated in vitro, with some demonstrating submicromolar activity. nih.gov For instance, while bis-arylimidamides (bis-AIAs) have generally shown greater potency, several mono-AIAs have also exhibited significant antileishmanial effects. nih.gov The ongoing need for new, effective, and orally available treatments for these neglected tropical diseases continues to drive research into the development and evaluation of novel amidine derivatives. nih.gov
Mechanisms of Parasite Growth Inhibition
The primary proposed mechanism of action for the antiparasitic activity of amidine compounds involves their interaction with parasitic DNA, specifically the kinetoplast DNA (kDNA) found within the mitochondria of trypanosomatids. nih.gov The unique structure of kDNA, which consists of a network of interlocked minicircles and maxicircles, presents a selective target.
Amidine compounds, particularly aromatic diamidines, are known to be minor groove binders, showing a preference for AT-rich sequences of DNA. nih.gov It is believed that the uptake of these compounds by the parasite and their subsequent accumulation in the mitochondrion allows them to bind to the kDNA. nih.gov This binding can interfere with DNA replication and repair processes, ultimately leading to the inhibition of parasite growth and cell death. The destruction of kDNA is considered a key event in the antitrypanosomal activity of these molecules. nih.gov While kDNA is a primary target, it is possible that other biological targets within the parasite may also be affected.
Anti-Inflammatory and Immunomodulatory Potentials
Adenosine and its analogues are recognized as important signaling molecules in the immune system, often exerting anti-inflammatory and immunomodulatory effects. These effects are primarily mediated through the activation of four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. researchgate.net The A2A adenosine receptor (A2AAR) is a major mediator of anti-inflammatory responses and is widely expressed on various immune cells. researchgate.net
Recent studies have highlighted that certain adenosine analogues possess immunomodulatory properties that can contribute to their therapeutic effects. embopress.orgembopress.org For instance, some adenosine analogues have been shown to act as antagonists of the A2A receptor. embopress.orglsuhsc.edu Blockade of the A2A receptor can enhance the function of immune cells like CD8+ T-cells, protecting them from immune suppression. embopress.org In the context of inflammation, adenosine itself can have dual effects. While acute increases in adenosine can be protective, chronic overproduction may contribute to inflammation and tissue damage. nih.gov
The activation of A2AAR can suppress several key stages of the inflammatory process, including leukocyte recruitment, the production of pro-inflammatory cytokines, and immune cell proliferation. researchgate.net This is often achieved through the modulation of intracellular signaling pathways, such as the inhibition of the NF-κB and JAK/STAT pro-inflammatory pathways. researchgate.net The immunomodulatory potential of 2-substituted adenosine analogues, therefore, represents a promising area of research for the development of new therapies for inflammatory and autoimmune diseases.
Applications as Biochemical Probes and Research Tools
Modified nucleosides, including adenosine analogues, are invaluable tools in biochemical and biophysical research. Their unique properties can be harnessed to study the structure, dynamics, and function of nucleic acids and proteins.
Fluorescent Nucleosides for Biophysical Analysis
Fluorescence spectroscopy is a highly sensitive technique used to investigate biological molecules and their interactions. mdpi.com Since natural nucleosides are generally non-fluorescent, the development of fluorescent nucleoside analogues has been crucial for advancing research in this area. mdpi.com
Modifications at the 2-position of adenosine have been explored to create fluorescent probes. While specific data on the fluorescence of this compound is not detailed in the provided search results, the general principle involves attaching a fluorophore to the nucleoside without significantly altering its ability to participate in natural processes like Watson-Crick base pairing. nih.govnih.gov For example, adenosine analogues with phenylalkyl groups at the C2 position have been shown to exhibit enhanced fluorescence upon incorporation into RNA, making them useful for probing local structural changes. nih.gov These probes can be used to study RNA folding, protein-RNA interactions, and the activity of enzymes that act on RNA. nih.govnih.gov The development of such probes with improved photophysical properties continues to be an active area of research. researchgate.net
Biosensors and Diagnostic Reagent Development
The specific detection of biologically important molecules like adenosine is crucial for diagnostics and research. Adenosine levels can be indicative of various physiological and pathological states, including neurodegenerative diseases and cancer. acs.org While the direct use of this compound in biosensors is not explicitly documented in the provided search results, adenosine analogues, in general, play a role in the development of such tools.
One approach to creating biosensors for adenosine involves the use of molecularly imprinted polymers. acs.org In this technique, a polymer network is created around a template molecule (in this case, adenosine), forming specific recognition sites. These imprinted materials can then be integrated into sensor platforms, such as those based on surface plasmon resonance (SPR), for the real-time detection of the target molecule. acs.org The selectivity of these sensors is a key parameter, and they are often tested against other similar nucleosides like guanosine (B1672433) and cytidine (B196190) to ensure specific binding to adenosine. acs.org The development of highly specific and sensitive biosensors for adenosine and its metabolites remains an important goal for clinical diagnostics and biomedical research. acs.org
Advanced Research Methodologies and Future Directions
In Vitro and In Vivo Research Models and Assays (excluding human trials)
The preclinical evaluation of Adenosine (B11128) 2-amidine hydrochloride and similar adenosine analogues relies on a variety of established in vitro and in vivo research models. These models are crucial for determining receptor affinity, functional activity, and potential therapeutic effects before any consideration for clinical development.
In Vitro Models: Initial screening typically involves in vitro assays to characterize the compound's interaction with its biological targets, primarily the four subtypes of adenosine receptors (A1, A2A, A2B, A3).
Radioligand Binding Assays: These assays are fundamental for determining the binding affinity (Ki) of a compound to specific receptor subtypes. They are used to assess both the potency and selectivity of new adenosine derivatives. acs.org
Functional Assays: To understand whether a compound acts as an agonist or antagonist, researchers use cell-based functional assays. A common method involves measuring the downstream signaling molecule, cyclic adenosine monophosphate (cAMP), in cell lines engineered to express specific adenosine receptors. acs.org For instance, activation of A2A and A2B receptors typically increases cAMP levels, while A1 and A3 activation decreases them. nih.gov
Enzyme and Cell-Based Assays: For specific therapeutic applications, other assays are employed. These include in vitro antioxidant capacity tests like the ABTS and DPPH assays for adenosine derivatives and cell fusion assays to assess the potential of amidine compounds to inhibit virus-host cell interactions.
In Vivo Models: Following promising in vitro results, compounds are tested in animal models to evaluate their physiological effects.
Murine Models: Mice are frequently used to study the systemic effects of adenosine analogues. For example, mouse models are used to investigate the role of adenosine in hematopoiesis by analyzing serum for colony-stimulating activity after administration of adenosine-elevating drugs. nih.govnih.gov
Disease-Specific Models: In oncology research, adenosine analogues are evaluated in various cancer models, including gastric and breast cancer cell lines, to assess their antiproliferative and apoptotic effects. nih.gov For inflammatory conditions, animal models are used to study how adenosine receptor modulation can impact the immune response. mdpi.com
| Model Type | Specific Model/Assay | Purpose | Key Findings/Application |
|---|---|---|---|
| In Vitro | Radioligand Binding Assay | Determine receptor binding affinity and selectivity | Quantifies Ki values for A1, A2A, A2B, A3 receptors |
| In Vitro | cAMP Functional Assay | Assess agonist/antagonist activity | Measures increase/decrease in intracellular cAMP levels |
| In Vitro | Cell Proliferation/Apoptosis Assays | Evaluate anticancer effects | Measures reduction in cancer cell viability |
| In Vivo | Mouse Models of Cancer | Assess antitumor efficacy | Evaluates tumor growth inhibition |
| In Vivo | Mouse Models of Inflammation | Evaluate anti-inflammatory effects | Studies modulation of cytokine release and immune cell function |
Advanced Spectroscopic and Structural Biology Techniques for Target Elucidation
Understanding the precise interaction between a ligand like Adenosine 2-amidine hydrochloride and its receptor is critical for rational drug design. Advanced structural biology and spectroscopic techniques provide this atomic-level detail.
X-ray Crystallography: This technique has been instrumental in revealing the three-dimensional structure of adenosine receptors. By co-crystallizing a receptor with a ligand, researchers can visualize the exact binding pose, identifying key amino acid residues that form hydrogen bonds or hydrophobic interactions with the compound. chemrxiv.orgresearchgate.net This information is invaluable for optimizing ligand structure to improve affinity and selectivity.
Cryo-Electron Microscopy (Cryo-EM): A revolution in structural biology, cryo-EM allows for the determination of high-resolution structures of large protein complexes, such as a G protein-coupled receptor (GPCR) like the adenosine A1 receptor in its active, G-protein-bound state. nih.govacs.org This provides a more dynamic picture of receptor activation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of both the ligand and the receptor in solution. nih.gov Techniques like 1H, 13C, and 15N NMR can confirm the chemical structure of synthesized adenosine derivatives. scilit.comacs.orgchemicalbook.com Furthermore, NMR studies on receptors can reveal subtle conformational changes that occur upon agonist binding, providing insights into the mechanism of signal propagation from the ligand-binding pocket to the intracellular G protein. nih.gov
These techniques, often used in combination, provide a comprehensive structural and dynamic understanding of ligand-receptor interactions, guiding the development of more potent and selective adenosine analogues.
Pharmacokinetic Characterization in Preclinical Species
The therapeutic potential of any compound is dependent not only on its pharmacodynamics (what the drug does to the body) but also on its pharmacokinetics (what the body does to the drug). Preclinical studies in various animal species are essential to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates like this compound.
The goal is to develop compounds with favorable properties, such as good oral bioavailability and an appropriate half-life. acs.org For adenosine analogues, preclinical pharmacokinetic studies have been conducted in species including mice, rats, and dogs. acs.orgacs.org
Key parameters evaluated include:
Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation. For example, one adenosine analogue, YH-0623, showed an excellent oral bioavailability of 88.9% in preclinical models. acs.org
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half. A promising A2A adenosine receptor antagonist, compound 4d, was found to have a half-life of 2.44 hours in mice. acs.org In contrast, endogenous adenosine has an extremely short half-life of less than 10 seconds. litfl.com
Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): These parameters describe the peak plasma concentration and the time it takes to reach it, indicating the rate of absorption.
Metabolic Stability: In vitro assays using liver microsomes from different species (including human) are used to predict how a compound will be metabolized. acs.org
| PK Parameter | Description | Importance in Preclinical Research |
|---|---|---|
| Bioavailability (F%) | Fraction of drug reaching systemic circulation | Indicates efficiency of absorption (especially for oral drugs) |
| Half-life (t1/2) | Time for drug concentration to decrease by 50% | Determines dosing frequency and duration of effect |
| Metabolic Stability | Resistance to breakdown by metabolic enzymes | Predicts clearance rate and potential for drug-drug interactions |
| Tissue Distribution | Extent of drug distribution into various tissues | Crucial for reaching the target organ and assessing potential toxicity |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The development of new drugs is a long and costly process. Artificial intelligence (AI) and machine learning (ML) are being increasingly integrated into the drug discovery pipeline to make it more efficient and successful. These computational tools are particularly well-suited for the design and optimization of adenosine receptor ligands.
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel therapeutic targets within the adenosine signaling pathway.
Virtual Screening and Hit Identification: Machine learning models can screen massive virtual libraries of compounds to predict their binding affinity for a specific adenosine receptor subtype. This significantly narrows down the number of candidates that need to be synthesized and tested in the lab.
De Novo Drug Design: AI can generate entirely new molecular structures that are optimized to have high potency and selectivity for the desired target, as well as favorable pharmacokinetic properties.
Predictive Modeling: ML models are used to predict ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds, helping to identify potential liabilities early in the discovery process. A specific example in the adenosine field involves using fragment-based computer-aided design and molecular docking to score and screen newly designed molecules against the A2A receptor before synthesis.
By leveraging these computational approaches, researchers can accelerate the discovery-to-development timeline for novel therapeutics like this compound.
Emerging Therapeutic Concepts and Unexplored Biological Pathways
While adenosine's role in cardiovascular function is well-known, research into analogues like this compound is uncovering a wide range of new therapeutic possibilities.
Oncology: The tumor microenvironment often has high concentrations of adenosine, which suppresses the immune system's ability to fight cancer cells. nih.govmdpi.comresearchgate.netnih.gov This has led to intense interest in developing adenosine receptor antagonists as cancer immunotherapy agents. acs.orgnih.govacs.org Conversely, agonists of the A3 receptor have been shown to have direct antiproliferative effects on some cancer cells. nih.gov
Inflammation and Immunology: Adenosine is a key regulator of inflammation. nih.govmdpi.com Adenosine receptor agonists are being explored for their potent anti-inflammatory effects in a variety of conditions. nih.gov For example, they can modulate the function of immune cells like neutrophils and macrophages. mdpi.com
Neurodegenerative and Psychiatric Disorders: Adenosine signaling plays a crucial role in the central nervous system, and its malfunction has been linked to conditions like Parkinson's disease and depression. researchgate.net A1 receptor agonists, in particular, have shown potential as antinociceptive (pain-relieving), antidepressant, and anxiolytic agents in preclinical models. nih.gov
Infectious Diseases: Amidine-containing compounds have a history of use as antiparasitic agents. This suggests a potential application for this compound and related structures in treating diseases caused by intracellular parasites.
Challenges and Opportunities in this compound Research
Despite the vast therapeutic potential, the development of adenosine receptor ligands is fraught with challenges. However, these challenges also create significant opportunities for innovation.
Challenges:
Lack of Specificity: The primary challenge is the ubiquitous nature of adenosine and its four receptor subtypes, which are widely distributed throughout the body. nih.govwsu.edu This makes it difficult to design a drug that targets a specific pathological process without causing undesirable on-target side effects in other tissues. frontiersin.org This complexity was a major reason for the failure of several large clinical trials. nih.gov
Conflicting Receptor Roles: In some diseases, different adenosine receptor subtypes can have opposing effects, complicating the therapeutic strategy. researchgate.net
Pharmacokinetic Hurdles: Many early adenosine analogues suffered from poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, limiting their clinical utility.
Opportunities:
Receptor Subtype Selectivity: The greatest opportunity lies in the design of highly selective agonists or antagonists that target only one of the four adenosine receptor subtypes. This would minimize off-target effects and improve the therapeutic window.
Biased Agonism: A sophisticated approach is the development of "biased agonists." These are compounds that, upon binding to a receptor, preferentially activate one downstream signaling pathway over another. frontiersin.org This could allow researchers to separate the therapeutic effects of receptor activation from the pathways that cause side effects.
Allosteric Modulation: Instead of directly activating the receptor, positive allosteric modulators (PAMs) can be developed. These compounds bind to a different site on the receptor and enhance the effect of the body's own endogenous adenosine, offering a more nuanced level of control. nih.gov
Computational Design: As discussed, the use of AI and advanced computational chemistry presents a major opportunity to overcome the challenges of selectivity and pharmacokinetic design, accelerating the development of the next generation of adenosine-targeted therapies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
